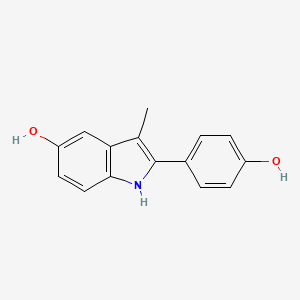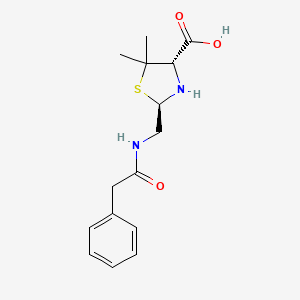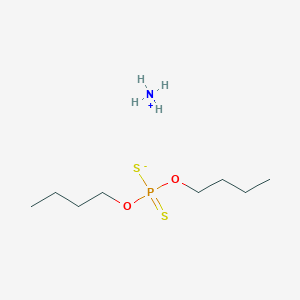
Bis(m-cresyl) o-Cresyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(m-cresyl) o-Cresyl Phosphate: is a chemical compound with the molecular formula C21H21O4P and a molecular weight of 368.37 g/mol . It is an isomer of Tricresyl phosphate, commonly used as an anti-wear additive in aircraft turbine engine oil . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(m-cresyl) o-Cresyl Phosphate typically involves the esterification of phosphoric acid with cresol isomers. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, where phosphoric acid is reacted with m-cresol and o-cresol under controlled conditions. The process may include purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Bis(m-cresyl) o-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphates, while substitution reactions can produce various substituted phosphates .
Aplicaciones Científicas De Investigación
Bis(m-cresyl) o-Cresyl Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an additive in lubricants and hydraulic fluids.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(m-cresyl) o-Cresyl Phosphate involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit certain enzymes, affecting various biochemical processes. The compound’s effects are mediated through its ability to interact with specific molecular targets, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Tricresyl Phosphate (TCP): An isomer of Bis(m-cresyl) o-Cresyl Phosphate, commonly used as a plasticizer and flame retardant.
Triphenyl Phosphate (TPP): Another similar compound used in various industrial applications.
Triethyl Phosphate (TEP): Used as a flame retardant and plasticizer.
Uniqueness: this compound is unique due to its specific isomeric structure, which imparts distinct properties and applications compared to other similar compounds. Its use as an anti-wear additive in aircraft turbine engine oil highlights its importance in specialized industrial applications .
Propiedades
Número CAS |
1052691-24-3 |
|---|---|
Fórmula molecular |
C₂₁H₂₁O₄P |
Peso molecular |
368.36 |
Sinónimos |
Phosphoric Acid 2-Methylphenyl Bis(3-methylphenyl) Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)


